(S)-PFI-2 hydrochloride (CAS 1627607-88-8) is the inactive enantiomer of the first-in-class SETD7 (SET9) lysine methyltransferase inhibitor, (R)-PFI-2. In procurement and experimental design, it is strictly utilized as a structurally matched negative control probe for epigenetic and chemical biology studies. By sharing the exact physicochemical properties, cell permeability, and core scaffold of the active probe, (S)-PFI-2 hydrochloride allows researchers to definitively rule out off-target effects and scaffold-induced toxicity. The hydrochloride salt form is specifically selected to match the aqueous solubility and formulation profile of the active (R)-enantiomer, ensuring seamless integration into high-throughput screening and complex cellular assays without introducing solvent-based artifacts .
Substituting (S)-PFI-2 hydrochloride with a generic inactive compound, a different class of inhibitor, or the free base form introduces critical experimental vulnerabilities. A generic inactive compound lacks the specific 1,2,3,4-tetrahydroisoquinoline-6-sulfonamide scaffold, meaning it cannot accurately control for the lipophilicity, membrane permeability, or non-specific protein binding inherent to the PFI-2 chemotype. Furthermore, utilizing the free base instead of the hydrochloride salt results in disparate dissolution kinetics and aqueous solubility limits compared to the active (R)-PFI-2 HCl probe. This mismatch can lead to differential precipitation in culture media or require varying DMSO concentrations, thereby confounding phenotypic readouts and rendering the control data invalid for rigorous peer-reviewed validation[1].
In biochemical assays measuring the methyltransferase activity of human SETD7, (S)-PFI-2 hydrochloride demonstrates an IC50 of 1.0 ± 0.1 µM, compared to 2.0 ± 0.2 nM for the active (R)-PFI-2 enantiomer. This 500-fold reduction in activity establishes it as a highly reliable negative control that occupies the same chemical space without engaging the target [1].
| Evidence Dimension | SETD7 Enzymatic Inhibition (IC50) |
| Target Compound Data | 1.0 ± 0.1 µM |
| Comparator Or Baseline | (R)-PFI-2 (2.0 ± 0.2 nM) |
| Quantified Difference | 500-fold lower activity |
| Conditions | Scintillation proximity assay monitoring 3H-SAM incorporation into histone H3(1-25) peptide |
Procuring this exact enantiomer is mandatory to prove that any observed biological effects are due to SETD7 inhibition rather than general chemotype toxicity.
The hydrochloride salt of (S)-PFI-2 provides reliable aqueous solubility (up to 2 mg/mL in H2O) and allows for highly concentrated DMSO stock solutions (up to 100 mM). In contrast, the free base form exhibits poorer aqueous dissolution, requiring higher organic solvent loads that can induce cellular stress .
| Evidence Dimension | Aqueous and Stock Solubility |
| Target Compound Data | 2 mg/mL in H2O; up to 100 mM in DMSO |
| Comparator Or Baseline | (S)-PFI-2 free base (requires strict organic solvation, limited aqueous stability) |
| Quantified Difference | Enhanced aqueous compatibility and matched formulation to (R)-PFI-2 HCl |
| Conditions | Standard laboratory stock preparation at 2-8°C |
Using the HCl salt ensures that both the active probe and the negative control can be formulated identically, eliminating solvent-induced artifacts in sensitive cell cultures.
In high-density MCF7 cells and murine embryonic fibroblasts, treatment with 10 µM of the active (R)-PFI-2 induces significant nuclear accumulation of YAP and upregulates target genes (AREG, CYR61). Conversely, identical dosing with (S)-PFI-2 hydrochloride yields a complete null response, confirming its functional inertness in downstream signaling despite equal cell permeability[1].
| Evidence Dimension | Nuclear YAP Accumulation |
| Target Compound Data | No significant change from baseline |
| Comparator Or Baseline | (R)-PFI-2 (Significant dose-dependent increase, p < 0.001) |
| Quantified Difference | Complete absence of Hippo pathway modulation |
| Conditions | High-density MCF7 and MEF cell cultures treated with 10 µM compound |
Buyers investigating the Hippo pathway must use this compound to validate that YAP translocation is exclusively driven by SETD7 catalytic inhibition.
In human aortic endothelial cells (HAECs) exposed to high glucose, the active SETD7 inhibitor (R)-PFI-2 significantly downregulates SEMA3G expression and restores angiogenic properties. The (S)-PFI-2 hydrochloride enantiomer, used under identical conditions, fails to alter SEMA3G levels or rescue tube formation, proving the specificity of the epigenetic intervention [1].
| Evidence Dimension | SEMA3G Secretion and Expression |
| Target Compound Data | No reduction in SEMA3G levels |
| Comparator Or Baseline | (R)-PFI-2 (Significant reduction in SEMA3G and H3K4me1 levels) |
| Quantified Difference | Differential transcriptional regulation |
| Conditions | HAECs cultured in 25 mM high glucose for 48 hours |
For translational research in diabetic complications, this control is essential to verify that phenotypic rescue is target-specific and suitable for further drug development.
Essential for laboratories conducting SETD7 target engagement studies, where (S)-PFI-2 hydrochloride is run in parallel with (R)-PFI-2 to isolate methylation-dependent effects from background chemotype noise [1].
Deployed as a baseline control in cellular assays measuring YAP/TAZ nuclear translocation and downstream oncogene expression, ensuring that observed signaling shifts are not artifacts of compound lipophilicity or off-target binding [1].
Utilized in high-glucose primary cell models (e.g., HAECs) to confirm that the rescue of angiogenic processes and the modulation of targets like SEMA3G are strictly mediated by SETD7 inhibition [2].